An In-depth Technical Guide to 1-Bromo-4-(1-methylcyclopropyl)benzene: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-Bromo-4-(1-methylcyclopropyl)benzene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1-Methylcyclopropylbenzene Moiety
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and versatile reactivity is paramount. 1-Bromo-4-(1-methylcyclopropyl)benzene emerges as a compound of significant interest, embodying the unique attributes of the arylcyclopropane motif. The cyclopropyl group, the smallest of the cycloalkanes, is far from a simple saturated linker. Its inherent ring strain imparts a high degree of s-character to its C-H bonds and p-character to its C-C bonds, allowing it to engage in electronic conjugation with adjacent π-systems.[1][2] This "pseudo-double bond" character, combined with its rigid, three-dimensional structure, makes the cyclopropyl group a powerful tool in drug design.[1][3]
The incorporation of a cyclopropyl moiety can significantly influence a molecule's pharmacological profile by:
-
Enhancing Metabolic Stability: The strong C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains.[1][4]
-
Improving Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to higher potency and selectivity.[2][5]
-
Modulating Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and solubility, which are critical for a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[6][7]
The additional methyl group on the cyclopropyl ring in 1-Bromo-4-(1-methylcyclopropyl)benzene offers a further point of substitution and can provide steric hindrance that may shield the cyclopropyl ring from certain metabolic pathways.[4] The bromo-substituent at the para-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-4-(1-methylcyclopropyl)benzene, with a focus on its practical application in a research and development setting.
Physicochemical Properties
Specific experimental data for 1-Bromo-4-(1-methylcyclopropyl)benzene is not extensively reported in the literature. However, its properties can be estimated based on data from closely related analogs.
| Property | Estimated Value/Information | Source/Basis |
| CAS Number | 840780-08-3 | [8] |
| Molecular Formula | C₁₀H₁₁Br | [9] |
| Molecular Weight | 211.10 g/mol | [9] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy to similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, chloroform, toluene) | General solubility of aryl bromides |
Synthesis of 1-Bromo-4-(1-methylcyclopropyl)benzene
Experimental Protocol: Electrophilic Bromination
Materials:
-
1-methyl-1-phenylcyclopropane
-
Bromine (Br₂)
-
Zinc bromide on montmorillonite K10 (catalyst)
-
Pentane (or another suitable inert solvent)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Catalyst Activation (if preparing in-house):
-
Dissolve zinc bromide in methanol.
-
Add montmorillonite K10 and stir at room temperature for 1 hour.
-
Remove the methanol under reduced pressure.
-
Heat the resulting powder at 200 °C for 1 hour and allow to cool under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-methyl-1-phenylcyclopropane (1 equivalent) in pentane.
-
Add the activated zinc bromide on montmorillonite catalyst (0.1 equivalents).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Bromination:
-
Cool the reaction mixture in an ice bath.
-
Slowly add bromine (1.1 equivalents) dropwise to the stirred solution in the dark.
-
After the addition is complete, allow the reaction to stir at room temperature overnight in the dark.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous sodium sulfite solution until the red-brown color of the bromine disappears.
-
Stir for an additional 30 minutes at room temperature.
-
Filter the mixture to remove the solid catalyst and rinse the solid with pentane.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice with pentane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Carefully remove the solvent under reduced pressure. The product may be volatile.
-
The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 1-Bromo-4-(1-methylcyclopropyl)benzene.
-
Rationale Behind Experimental Choices
-
Catalyst: Zinc bromide on montmorillonite K10 is a solid acid catalyst that polarizes the bromine molecule, making it a more effective electrophile for the aromatic ring. The solid nature of the catalyst simplifies its removal during work-up.
-
Solvent: Pentane is an inert solvent that is easy to remove.
-
Darkness: The reaction is performed in the dark to prevent the light-induced radical chain bromination of the benzylic positions, which would lead to undesired byproducts.
-
Work-up: The sodium sulfite solution is used to quench any unreacted bromine.
Chemical Reactivity: A Gateway to Molecular Diversity
The bromine atom in 1-Bromo-4-(1-methylcyclopropyl)benzene makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[11][12][13] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.
Materials:
-
1-Bromo-4-(1-methylcyclopropyl)benzene
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if not using a pre-formed catalyst, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
Procedure:
-
Reaction Setup:
-
To a round-bottom flask or Schlenk tube, add 1-Bromo-4-(1-methylcyclopropyl)benzene (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Add a magnetic stir bar.
-
In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 8 mol% PPh₃) in a small amount of the organic solvent.
-
Add the catalyst solution to the reaction flask.
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
-
Reaction:
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[11][12]
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1124-14-7|1-Bromo-4-cyclopropylbenzene|BLD Pharm [bldpharm.com]
- 9. 1-bromo-4-(1-methylcyclopropyl)benzene [sigmaaldrich.com]
- 10. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]
- 11. Yoneda Labs [yonedalabs.com]
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- 13. Suzuki Coupling [organic-chemistry.org]
